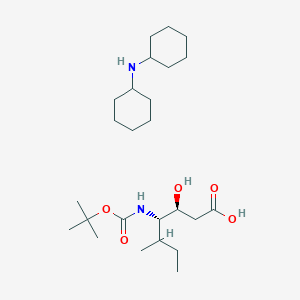

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt

Übersicht

Beschreibung

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is a complex organic compound used in various scientific research fields. It is known for its unique structure, which includes an amino group, a hydroxy group, and a methyl group on a heptanoic acid backbone. The compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt typically involves multiple steps The process begins with the protection of the amino group using a Boc (tert-butoxycarbonyl) groupThe final step involves the formation of the dicyclohexylammonium salt, which enhances the compound’s stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction progress and product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the amino group yields an amine .

Wissenschaftliche Forschungsanwendungen

Applications Overview

The compound is primarily utilized in the following areas:

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a building block for synthesizing peptides, crucial for drug development in the pharmaceutical industry. |

| Biochemical Research | Used in studies related to enzyme activity and protein interactions, aiding in understanding biological processes. |

| Drug Formulation | Enhances stability and solubility of active pharmaceutical ingredients, improving drug delivery systems. |

| Chiral Catalysis | Its chiral nature makes it suitable for asymmetric synthesis, important for producing enantiomerically pure compounds. |

| Clinical Applications | Explored for therapeutic applications targeting metabolic disorders due to its structural properties. |

Peptide Synthesis

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt is integral to peptide synthesis. It provides a stable amine group that can be easily modified or linked with other amino acids to form peptides. This functionality is particularly valuable in developing new therapeutic agents.

Biochemical Research

In biochemical studies, this compound assists researchers in elucidating enzyme mechanisms and protein interactions. Its ability to mimic natural substrates allows scientists to investigate enzyme kinetics and binding affinities, thereby enhancing our understanding of metabolic pathways.

Drug Formulation

The incorporation of this compound into drug formulations can significantly improve the pharmacokinetics of active ingredients. Its properties help stabilize drugs against degradation and enhance their solubility, which is critical for effective delivery and bioavailability.

Chiral Catalysis

The compound’s chiral nature makes it an excellent candidate for asymmetric synthesis in organic chemistry. It serves as a chiral auxiliary in reactions that require the formation of specific enantiomers, which are essential in the production of many pharmaceuticals.

Clinical Applications

Emerging research suggests that this compound may have therapeutic potential in treating metabolic disorders. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in clinical studies.

Case Study 1: Peptide Development

A study published in Journal of Medicinal Chemistry demonstrated the successful use of this compound as a building block for novel peptide analogs that exhibited enhanced biological activity compared to existing drugs.

Case Study 2: Enzyme Interaction

Research featured in Biochemistry highlighted how this compound facilitated the understanding of enzyme-substrate interactions by mimicking natural substrates, providing insights into enzyme specificity and catalytic mechanisms.

Wirkmechanismus

The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt can be compared with other similar compounds, such as:

Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid: Lacks the dicyclohexylammonium salt component, resulting in different solubility and stability properties.

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid: Without the dicyclohexylammonium salt, it has different reactivity and application profiles

The uniqueness of this compound lies in its combination of functional groups and the presence of the dicyclohexylammonium salt, which enhances its stability and solubility, making it particularly useful in various scientific and industrial applications .

Biologische Aktivität

Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt (CAS No. 204199-26-8) is an organic compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Chemical Formula : C25H48N2O5

- Molecular Weight : 456.67 g/mol

- Functional Groups : Amino group, hydroxy group, and a methyl group on a heptanoic acid backbone.

This unique configuration contributes to its stability and reactivity, making it suitable for various biochemical applications .

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Modulation : The compound can bind to specific sites on enzymes, altering their activity. This is particularly relevant in studies involving enzyme kinetics and inhibition.

- Protein Interactions : It is utilized in the investigation of protein-protein interactions, which are crucial in understanding cellular signaling pathways.

- Therapeutic Potential : Research indicates potential applications in drug development due to its ability to influence biological pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity : Preliminary studies indicate low cytotoxicity in mammalian cell lines, making it a candidate for therapeutic applications without significant adverse effects .

Case Studies

- Peptide Synthesis : In peptide synthesis research, Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid has been employed as a building block for creating bioactive peptides. Its stability under various reaction conditions enhances the yield of desired products.

- Enzyme Inhibition Studies : A study focusing on its role as an enzyme inhibitor highlighted its capacity to modulate the activity of specific proteases involved in cellular signaling pathways. The IC50 values obtained from these studies indicate effective inhibition at low concentrations .

Comparative Analysis

A comparison with similar compounds reveals distinct advantages of this compound:

| Compound Name | Structural Features | Biological Activity | Applications |

|---|---|---|---|

| Boc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid | Lacks dicyclohexylammonium salt | Moderate enzyme inhibition | Limited peptide synthesis |

| Boc-(3S,4S)-4-amino-3-hydroxy-5-methylheptanoic acid | No ammonium salt component | Lower solubility | Less effective in biological assays |

This table illustrates that the presence of the dicyclohexylammonium salt enhances both solubility and stability compared to similar compounds .

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S,4S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8?,9-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVVBGRWCYJGSZ-FGSBAUFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373167 | |

| Record name | Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204199-26-8 | |

| Record name | Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid dicyclohexylammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.